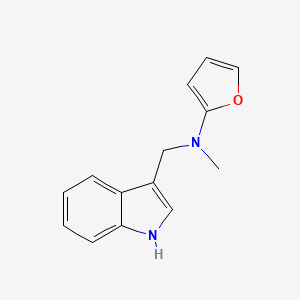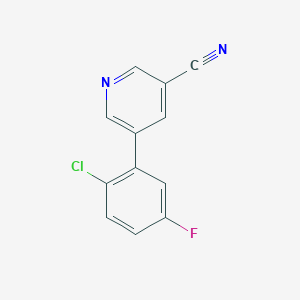![molecular formula C11H11N3O3 B11878728 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- CAS No. 194536-03-3](/img/structure/B11878728.png)
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
The synthesis of 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as dichloromethane or acetonitrile. A catalyst like pyridine may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
科学的研究の応用
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of specific receptors, depending on the context of its use.
類似化合物との比較
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 2-methyl-: Lacks the acetyloxy group, resulting in different chemical properties and biological activities.
4(3H)-Quinazolinone, 3-amino-2-methyl-:
4(3H)-Quinazolinone, 3-hydroxy-2-methyl-: Features a hydroxy group, which affects its solubility and interaction with biological targets.
The unique combination of the acetyloxy and methyl groups in 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
特性
CAS番号 |
194536-03-3 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC名 |
[(2-methyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7-12-10-6-4-3-5-9(10)11(16)14(7)13-17-8(2)15/h3-6,13H,1-2H3 |
InChIキー |
GEJKHGZNNFASKW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)

![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)

![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)



